Epoxide Functionality Distinction from Fusarielins A and B
Fusarielin C's molecular architecture is definably distinct from its closest co-isolated analogs. While Fusarielin A (C25H38O4, MW 402.57) and Fusarielin B possess a hydroxyl group that is critical for the anti-angiogenic activity reported for the class, Fusarielin C (C25H38O3, MW 386.6) lacks this key functional moiety [1]. This structural divergence is fundamental for scientific selection, as the hydroxyl groups in Fusarielin A were demonstrated to be essential for target binding in subsequent SAR studies [2].
Fusarielin A: hydroxyl present (essential for anti-angiogenic context)
| Evidence Dimension | Presence of bioactivity-critical hydroxyl groups |
|---|---|
| Target Compound Data | None detected (C25H38O3; no additional oxygen atom beyond the core diepoxide) |
| Comparator Or Baseline | Fusarielin A (C25H38O4; contains one additional hydroxyl group); hydroxyls confirmed as essential for anti-angiogenic activity |
| Quantified Difference | One fewer oxygen atom; absent key hydroxyl pharmacophore required for known protein-binding activity |
| Conditions | Structural comparison via NMR and MS data from original isolation and later SAR studies |
Why This Matters
This structural distinction dictates that Fusarielin C cannot be used as a surrogate for Fusarielin A in anti-angiogenic or target-identification studies where the hydroxyl motif is the pharmacophore.
- [1] Kobayashi, H., Sunaga, R., Furihata, K., Morisaki, N., & Iwasaki, S. (1995). Isolation and structures of an antifungal antibiotic, fusarielin A, and related compounds produced by a Fusarium sp. The Journal of Antibiotics, 48(1), 42-52. View Source
- [2] Noguchi-Yachide, T., Dodo, K., Aoyama, H., Fujimoto, H., Hori, M., Hashimoto, Y., & Kobayashi, H. (2010). Identification of binding proteins of fusarielin A as actin and tubulin. Chemical and Pharmaceutical Bulletin, 58(1), 129-34. View Source
